beta-Me-Tyr(tBu)-OH

Description

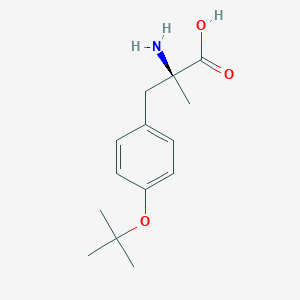

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)/t14-/m0/s1 |

InChI Key |

PVOLDVYXXMZPIL-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC(C)(C)C)(C(=O)O)N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Me-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often include:

- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to slightly elevated temperatures (25-50°C).

- Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

- Continuous flow reactors for better control of reaction conditions.

- Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Methylation at the Beta Position

The introduction of a methyl group at the beta position of tyrosine distinguishes this compound from native tyrosine. This modification is typically achieved via:

-

Reagents : Methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride or potassium carbonate).

-

Conditions : Reactions are conducted in anhydrous polar aprotic solvents (e.g., DMF or THF) at 0–25°C for 12–24 hours.

Table 1: Methylation Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagent | Methyl iodide + base | |

| Solvent | DMF/THF | |

| Temperature | 0–25°C | |

| Yield | Not explicitly reported | – |

Fmoc Protection

The compound is often Fmoc-protected for solid-phase peptide synthesis (SPPS):

-

Reagents : Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or azide derivatives.

-

Conditions : Acylation occurs in dioxane or DMF, with purification via ethyl acetate extraction under alkaline conditions (pH 9–10) .

Key Steps:

-

Suspension of O-tert-butyl-L-tyrosine in dioxane.

-

Reaction with Fmoc-azide for 1–2 hours.

Peptide Coupling Reactions

beta-Me-Tyr(tBu)-OH participates in automated and manual peptide synthesis:

Table 2: Coupling Reagents and Conditions

| Reagent System | Application | Source |

|---|---|---|

| PyBOP/NMM | Microwave-assisted SPPS | |

| TBTU/HOBt/DIPEA | Manual coupling (3-hour activation) | |

| HATU/HOAt/DIPEA | Labeling with fluorescein/biotin |

-

Side Reactions : Minimal acylation of the tert-butyl-protected phenolic group due to steric hindrance .

Deprotection of the tert-Butyl Group

The tert-butyl group is cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Table 3: Deprotection Conditions

| TFA Concentration | Time | Temperature | Efficiency | Source |

|---|---|---|---|---|

| 95% | 1–2 h | 25°C | >95% | |

| 20% | 3 h | 25°C | ~80% |

Role in Peptide Stability

The beta-methyl group enhances metabolic stability by:

-

Reducing Enzymatic Degradation : Resistant to proteases targeting tyrosine residues .

-

Inhibiting Aggregation : Methylation disrupts β-sheet formation in amyloidogenic peptides (e.g., insulin analogs) .

Experimental Findings:

-

Thioflavin T Assay : Peptides incorporating this compound showed 40–60% reduced aggregation compared to native sequences .

-

Half-Life : Methylated analogs exhibited 10-fold increased stability in serum .

Comparative Reactivity

This compound shows distinct behavior compared to native tyrosine:

| Property | This compound | Native Tyrosine |

|---|---|---|

| Coupling Efficiency | Slightly reduced | High |

| Deprotection Time | 1–2 h (TFA) | 1 h (TFA) |

| Metabolic Stability | Enhanced | Moderate |

Synthetic Challenges

Scientific Research Applications

Beta-Me-Tyr(tBu)-OH: has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on metabolic pathways and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which beta-Me-Tyr(tBu)-OH exerts its effects can involve interactions with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cell surface receptors, influencing cellular signaling pathways.

Metabolic Pathways: The compound could affect metabolic pathways by altering the activity of key enzymes.

Comparison with Similar Compounds

Structural Differences

Physicochemical Properties

Q & A

Q. What advanced crystallization techniques improve the success rate of obtaining high-resolution X-ray structures for this compound-containing peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.